molecular formula C11H8N2O4 B8380606 6-Nitro-2-acetoxyquinoline

6-Nitro-2-acetoxyquinoline

Cat. No. B8380606
M. Wt: 232.19 g/mol
InChI Key: DHYXCQMGDUQVAT-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

A solution of compound 45A (564 mg, 2.96 mmol) in Ac2O (20 mL) was heated to 145° C. for 5 h. After cooling to rt, the reaction was concentrated and the residue purified by silica gel flash chromatography eluting with CH2Cl2 to give the title compound (227 mg, 33%) as a beige solid. LC/MS m/z 233 [M+H]+.
Quantity
564 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N+:10]([O-])=[CH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].[CH3:15][C:16]([O:18]C(C)=O)=[O:17]>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([O:18][C:16](=[O:17])[CH3:15])[CH:8]=[CH:7]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
564 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CC=[N+](C2=CC1)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=CC(=NC2=CC1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 227 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.